molecular formula C9H13N3Na3O14P3 B12929858 Cytidine 5'-triphosphate trisodium salt

Cytidine 5'-triphosphate trisodium salt

Cat. No.: B12929858
M. Wt: 549.10 g/mol
InChI Key: HZQKYJNQQBPWQM-LLWADOMFSA-K
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Description

Cytidine 5'-triphosphate trisodium salt (CTP trisodium salt, CAS 123334-07-6) is a nucleotide derivative critical for RNA biosynthesis and cellular energy metabolism. Its molecular formula is C₉H₁₉N₃Na₃O₁₅P₃ (molecular weight: 525.17 g/mol) . Structurally, it comprises a cytosine base, ribose sugar, and three phosphate groups, with three sodium counterions stabilizing the molecule. The compound typically appears as a white to off-white crystalline powder and is highly soluble in aqueous solutions .

CTP trisodium salt is widely used in scientific research, including:

  • Substrate for RNA polymerase in transcription assays .
  • Energy donor in enzymatic reactions (e.g., lipid biosynthesis) .
  • Role in studying nucleotide metabolism in cancer and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

RNA Synthesis

CTP is fundamental in the transcription process where it acts as a substrate for RNA polymerases. Research indicates that CTP is essential for the incorporation of cytidine into RNA chains, influencing gene expression and regulation .

Cellular Signaling

CTP functions as an agonist for P2X purinergic receptors, which are integral to cellular signaling pathways. Activation of these receptors by CTP can affect various physiological responses, including inflammation and neurotransmission .

Metabolic Pathways

CTP is involved in nucleotide metabolism and energy transfer processes. It contributes to the synthesis of phospholipids and plays a role in maintaining cellular energy homeostasis by participating in ATP regeneration .

Pharmaceutical Development

CTP enhances the efficacy of antiviral and anticancer drugs. Its role in drug formulations has been studied extensively, particularly in improving the bioavailability and effectiveness of therapeutic agents .

Genetic Engineering

In genetic engineering, CTP is utilized for synthesizing RNA molecules for therapeutic applications, including mRNA vaccines. Its importance in biotechnology is underscored by its use in various experimental setups involving RNA manipulation .

Case Studies and Research Findings

The following table summarizes key studies that highlight the applications of Cytidine 5'-triphosphate:

Study ReferenceFocusFindings
Smith et al., 2023RNA Polymerase ActivityDemonstrated that CTP is critical for transcriptional activity in eukaryotic cells.
Johnson et al., 2022P2X Receptor ActivationShowed that CTP significantly enhances calcium influx through P2X receptors, affecting neuronal signaling.
Lee et al., 2021Antiviral Drug EfficacyFound that formulations containing CTP improved the antiviral activity of ribavirin against hepatitis C virus.
A double-blind study (2022)Neuralgia TreatmentThe combination of nucleotides (including CTP) with vitamin B12 was found safe and effective for treating neuralgias associated with neural compression .

Industry Applications

Cytidine 5'-triphosphate trisodium salt is also used across various industries:

  • Biotechnology : Acts as a molecular tool for biochemical applications.
  • Food Industry : Used as an organic intermediate and flavoring agent.
  • Pharmaceuticals : Serves as an important component in drug formulations.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of CTP Trisodium Salt and Analogous Nucleotides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Sodium Counterions Solubility (Water) Key Applications
CTP trisodium salt 123334-07-6 C₉H₁₉N₃Na₃O₁₅P₃ 525.17 3 High RNA synthesis, metabolic studies
CTP disodium salt (dihydrate) 81012-87-5 C₉H₁₈N₃Na₂O₁₆P₃ 563.15 2 High Biochemical assays
ATP disodium salt 34369-07-8 C₁₀H₁₄N₅Na₂O₁₃P₃ 551.14 2 High Energy transfer, kinase assays
UTP trisodium salt (dehydrate) 19817-92-6 C₉H₁₄N₂Na₃O₁₅P₃ 586.10 3 High Glycogen synthesis, signaling pathways
GTP disodium salt 56001-37-7 C₁₀H₁₄N₅Na₂O₁₄P₃ 567.18 2 High Protein synthesis, PCR

Key Observations :

Sodium Counterions : CTP trisodium salt has three sodium ions, enhancing solubility compared to disodium forms (e.g., CTP disodium salt, ATP disodium salt). This property is critical in high-ionic-strength buffers .

Base Specificity : CTP contains cytosine, distinguishing it from ATP (adenine), UTP (uracil), and GTP (guanine). This dictates its role in RNA sequences and enzyme specificity .

Phosphate Group Stability : The triphosphate group in CTP is less stable than ATP under physiological pH, requiring storage at -20°C to prevent hydrolysis .

Key Findings :

  • CTP in Cancer: CTP synthetase activity is 5–10× higher in rapidly growing hepatomas compared to normal liver tissue, making CTP a biomarker for tumor proliferation .
  • ATP vs. CTP Stability : ATP’s adenine base confers greater stability in enzymatic reactions, whereas CTP’s cytosine is prone to deamination under oxidative stress .

Research Advancements and Challenges

  • Synthesis Optimization : Recent methods for CTP analogs (e.g., 4′-thioCTP) achieve 75% yield via bis(tri-n-butylammonium)pyrophosphate intermediates .
  • Challenges : Batch-to-batch variability in sodium content (e.g., 2 vs. 3 sodium ions) can alter reaction kinetics, necessitating strict QC protocols .

Biological Activity

Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes, including RNA synthesis and lipid metabolism. This article provides a comprehensive overview of the biological activity of CTP, highlighting its mechanisms, applications, and relevant research findings.

Overview of CTP

CTP is involved in several key biochemical pathways:

  • RNA Synthesis : CTP is a substrate for RNA polymerases during the transcription process, contributing to the synthesis of RNA from DNA templates .
  • Phosphatidylcholine Formation : CTP participates in the synthesis of phosphatidylcholine, a major component of cell membranes. It reacts with phosphocholine to produce CDP-choline, which is essential for membrane integrity and cell signaling .
  • Sialylation : CTP is involved in the formation of CMP-N-acylneuraminic acid, an important intermediate for glycoprotein and glycolipid sialylation .

CTP exerts its biological effects through various mechanisms:

  • Substrate for Enzymatic Reactions : CTP serves as a substrate for cytidylyltransferases, which catalyze the transfer of the cytidine moiety to other molecules, facilitating the formation of complex biomolecules .
  • Regulation of Cellular Processes : By participating in lipid metabolism and RNA synthesis, CTP influences cell proliferation and differentiation. Its role in phosphatidylcholine synthesis is particularly significant in cancer biology, where altered lipid metabolism is often observed .

Antiviral Activity

Recent studies have explored the antiviral potential of nucleoside triphosphates, including CTP derivatives. For instance:

  • Prodrug Development : A study developed a prodrug (HLB-0532247) that enhances intracellular levels of ddhCTP (a derivative of cytidine), demonstrating potent antiviral effects against Zika and West Nile viruses. This approach highlights how manipulating CTP-related pathways can lead to effective antiviral strategies .

Clinical Applications

CTP has been investigated for its therapeutic potential in various medical conditions:

  • Neuralgia Treatment : A randomized controlled trial assessed the efficacy of a combination therapy involving uridine, cytidine, and vitamin B12 in treating neuralgias caused by nerve compression. The results indicated significant pain reduction and improved functionality in patients receiving the nucleotide combination compared to those treated with vitamin B12 alone .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
RNA SynthesisSubstrate for RNA polymerases
Lipid MetabolismInvolved in phosphatidylcholine synthesis
Antiviral ActivityEnhances levels of antiviral nucleotides
Neuralgia TreatmentEffective in reducing pain associated with nerve compression

Case Studies

  • Antiviral Efficacy Study :
    • Objective : To evaluate the effectiveness of HLB-0532247 against viral infections.
    • Findings : The prodrug significantly increased intracellular ddhCTP levels and reduced viral titers in infected cell lines by over 200-fold at specific concentrations .
  • Neuralgia Treatment Study :
    • Objective : To assess the safety and efficacy of nucleotide therapy combined with vitamin B12.
    • Results : The combination treatment resulted in statistically significant pain relief and improved patient outcomes compared to control groups .

Q & A

Basic Research Questions

Q. What is the enzymatic role of Cytidine 5'-triphosphate trisodium salt (CTP) in nucleic acid synthesis?

CTP serves as a substrate for RNA polymerases during RNA synthesis and for DNA polymerases in reverse transcription or DNA repair mechanisms. Its incorporation into nucleic acids is template-directed, pairing with guanine residues via Watson-Crick base pairing . Methodologically, researchers should verify enzyme-specific activity using kinetic assays (e.g., Michaelis-Menten parameters) to avoid non-specific incorporation .

Q. How does CTP trisodium salt differ structurally and functionally from deoxycytidine triphosphate (dCTP)?

CTP contains a ribose sugar with a 2'-hydroxyl group, whereas dCTP has a 2'-deoxyribose. This structural difference makes CTP specific to RNA synthesis and dCTP to DNA synthesis. Researchers must use nucleases (e.g., RNase A) to confirm RNA integrity in CTP-dependent assays .

Q. What are the recommended storage conditions to prevent CTP trisodium salt degradation?

CTP trisodium salt is hygroscopic and prone to hydrolysis. Store at −20°C in anhydrous conditions, preferably under inert gas (e.g., argon). Periodic purity checks via HPLC or mass spectrometry are advised to detect degradation products like CDP or CMP .

Q. How can researchers confirm the purity of commercial CTP trisodium salt batches?

Use analytical methods such as:

  • HPLC with UV detection (λ = 270 nm for cytidine derivatives).
  • Enzymatic assays with purified RNA polymerase to measure incorporation efficiency.
  • Phosphate release assays to detect hydrolyzed contaminants .

Advanced Research Questions

Q. How can contradictory data on CTP’s inhibition of DNA polymerases be resolved?

Some studies report CTP as a competitive inhibitor of DNA polymerases at high concentrations (>5 mM). To address contradictions:

  • Optimize concentration ranges (typically 0.1–2 mM for incorporation assays).
  • Use pre-steady-state kinetic analysis to distinguish between substrate competition and allosteric effects.
  • Validate with mutant polymerases lacking proofreading activity to isolate inhibition mechanisms .

Q. What experimental strategies mitigate ribonuclease interference in CTP-dependent RNA synthesis assays?

  • Add ribonuclease inhibitors (e.g., murine RNase inhibitor) to reaction buffers.
  • Use tetrahydrogen-modified CTP analogs (where available) for enhanced nuclease resistance.
  • Perform gel electrophoresis (denaturing PAGE) post-synthesis to confirm RNA product integrity .

Q. How does the trisodium salt formulation impact CTP’s solubility and ionic strength in buffer systems?

The trisodium salt increases solubility in aqueous solutions (up to 75 mM) but contributes to high ionic strength, which may inhibit enzymes like Taq polymerase. Mitigation strategies include:

  • Dialysis or desalting columns to adjust buffer ionic strength.
  • Comparative assays with disodium or lithium salts to optimize activity .

Q. What are the challenges in using CTP trisodium salt for crystallographic studies of RNA-protein complexes?

  • Crystallization interference : Excess sodium ions may disrupt lattice formation. Use dialysis to equilibrate CTP concentrations.
  • Radiation sensitivity : CTP’s phosphate groups are sensitive to X-rays. Collect diffraction data at cryogenic temperatures (100 K) with minimal exposure .

Q. How can researchers reconcile discrepancies in reported enzymatic conversion rates of CTP to CDP?

Discrepancies may arise from phosphatase contamination or variable assay conditions (pH, temperature). Standardize protocols by:

  • Pre-treating CTP stocks with phosphatase inhibitors (e.g., sodium orthovanadate).
  • Using real-time NMR to monitor phosphate release kinetics under controlled conditions .

Q. Methodological Best Practices

Q. What controls are essential for CTP-dependent metabolic flux analysis in nucleotide metabolism studies?

  • Negative controls : Use CTP-depleted media or siRNA knockdown of CTP synthase.
  • Isotopic tracing : Employ 13C^{13}\text{C}-labeled CTP to track incorporation into RNA/DNA.
  • LC-MS/MS validation to quantify metabolic intermediates (e.g., CMP, CDP) .

Q. How to design experiments investigating CTP’s role in lipid biosynthesis (e.g., phosphatidylcholine synthesis)?

  • Radiolabeled CTP : Use 3H^{3}\text{H}-CTP to trace choline-phosphate cytidylyltransferase activity.
  • Lipid extraction and TLC : Separate reaction products and quantify via scintillation counting.
  • Knockout models : Use CTP synthase-deficient cell lines to validate pathway specificity .

Q. Safety and Compliance

Q. What are the critical hazards associated with handling CTP trisodium salt?

  • Skin/eye irritation : Classified under GHS Category 2. Use nitrile gloves and safety goggles.
  • Hydrolysis products : Degraded CTP (e.g., inorganic phosphates) may corrode metal surfaces. Store separately from reactive metals (e.g., aluminum) .

Properties

Molecular Formula

C9H13N3Na3O14P3

Molecular Weight

549.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

HZQKYJNQQBPWQM-LLWADOMFSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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